7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid - 1154353-67-9

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Catalog Number: EVT-1806922
CAS Number: 1154353-67-9
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a fluoroquinolone derivative. Although not directly mentioned in the provided papers, its structure suggests potential as a scaffold for developing novel antibacterial agents due to its resemblance to other fluoroquinolones with known activity. [] These compounds are known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria. []

Synthesis Analysis
  • Gould-Jacobs quinoline synthesis: This approach involves constructing the quinoline core through a series of reactions, often starting with an aniline derivative. []
  • Tandem reactions: These methods combine multiple transformations into a single step, allowing for more efficient synthesis. One example is the tandem reductive amination-SNAr reaction for synthesizing tetrahydroquinolines. []
  • Cyclization reactions: Various cyclization reactions can be employed to build the heterocyclic rings present in these molecules, such as the formation of a pyridobenzothiazine ring system. []
Molecular Structure Analysis
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful for modifying solubility or developing prodrugs. []
  • Amide formation: Reaction with amines can lead to amides, potentially enhancing interactions with biological targets or improving the compound's pharmacokinetic profile. []
  • Substitution reactions: The presence of the fluorine atom and other potential leaving groups allows for further modifications of the molecule through nucleophilic substitution reactions. [, ]
Mechanism of Action

Although not specifically discussed in the provided papers, 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, like other fluoroquinolones, is expected to exert its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, ] These enzymes are essential for bacterial DNA replication and repair. By inhibiting these enzymes, fluoroquinolones disrupt bacterial DNA synthesis, leading to cell death. [, ]

Physical and Chemical Properties Analysis
  • Solubility: The presence of the carboxylic acid group suggests potential for water solubility, which can be further modulated by converting it to salts or esters. [, ]
  • Lipophilicity: The balance between hydrophilic and lipophilic groups influences the molecule's ability to penetrate bacterial cell membranes. []
  • Stability: Understanding the compound's stability under various conditions is crucial for developing formulations and ensuring its efficacy. []
Applications
  • Antibacterial agent development: Investigating its activity against a panel of bacterial strains, including drug-resistant ones, can reveal its potential as a novel antibacterial agent. [, , , ]
  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating derivatives with modifications at different positions can provide insights into the structural features contributing to its activity and guide the optimization of more potent analogs. [, , ]
  • Drug delivery systems: Exploring its incorporation into various drug delivery systems like nanoparticles or liposomes could improve its bioavailability and targeting efficiency. []

(-)-(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Levaquin)

  • Compound Description: Levaquin is a fluoroquinolone antibacterial agent. It acts by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. The paper investigates its effectiveness as a corrosion inhibitor for API 5L X-52 steel in a 2 M HCl solution. []
  • Relevance: While both Levaquin and the target compound share a fluoroquinolone core structure, Levaquin features a pyrido[1,2,3-de]-1,4-benzoxazine moiety fused to the core, distinguishing it from 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This structural difference likely contributes to its distinct pharmacological properties. []
  • Compound Description: T-3761 is a novel quinolone antibacterial agent. The paper describes an efficient 11-step synthesis of T-3761 starting from commercially available 2, 3, 4, 5-tetrafluorobenzoic acid. []
  • Compound Description: Ofloxacin is a fluoroquinolone antibacterial agent that exhibits potent activity against various bacterial species. The study focuses on the asymmetric synthesis and biological evaluation of both enantiomers of ofloxacin, demonstrating that the S-(-) enantiomer possesses significantly greater activity. []

(S)-(-)-9-fluoro-2,3-dihydro-3-methyl-10-[4-(2-pyridyl)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine -6-carboxylic acid (YH-6)

  • Compound Description: YH-6 is a highly active quinolone antibacterial agent with potent activity against Mycoplasma species and a low propensity for inducing resistance in Ureaplasma urealyticum. []

9-Fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid

  • Compound Description: This compound is a tricyclic quinolone carboxylic acid and shows excellent antibacterial activity against both Gram-positive and Gram-negative organisms in vitro. []
  • Relevance: This compound shares a similar structure with 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, particularly the presence of the fluoroquinolone core and the carboxylic acid group. The main difference lies in the tricyclic ring system in this compound compared to the bicyclic system in 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This difference highlights how modifications in the ring system can impact antibacterial activity. []
  • Compound Description: This compound is a thiazine ring-fused tricyclic quinolone carboxylic acid, demonstrating excellent antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro. []
  • Relevance: Like 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, this compound features a carboxylic acid group and belongs to the broader class of quinolone carboxylic acids. The key structural distinction lies in the presence of a thiazine ring within its tricyclic system, while the target compound possesses a tetrahydroquinoline moiety. These structural variations may lead to differences in their pharmacological properties. []

2-Isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883)

  • Compound Description: UK 3883 is a promising schistosomicide, effectively combating parasitic infections. The study investigated its metabolism in various animal models (mouse, rat, rabbit, rhesus monkey), revealing its conversion to the more potent 6-hydroxymethyl analog and other metabolites through oxidation. []

2-Isopropylaminomethyl-6-hydroxymethyl-7-nitro-1,2,3,4-tetrahydroquinoline

  • Compound Description: This compound is a metabolite of the schistosomicide UK 3883, exhibiting greater schistosomicidal activity than its parent compound. It is formed by the 6-hydroxymethylation of UK 3883 in various species. []

10-(Alicyclic amino)-9-fluoro-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids

  • Compound Description: These are Ofloxacin analogs containing an oxazine ring fused with a quinolone carboxylic acid moiety. Despite the presence of an antiaromatic oxazine ring, these compounds exhibited lower antibacterial activity compared to Ofloxacin. Modifications in the C-10 amino-substituent groups, such as changing from piperazine to azetidine, were explored to improve their efficacy. []

10-(Alicyclic amino)-9-fluoro-7-oxo-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acids

  • Compound Description: These compounds represent another series of Ofloxacin analogs where a thiazine ring, instead of an oxazine ring, is fused to the quinolone carboxylic acid core. Similar to the oxazine counterparts, these compounds also displayed lower antibacterial activity compared to Ofloxacin. The study investigated the impact of various C-10 amino-substituents, with azetidine demonstrating improved in vitro activity compared to piperazine. []

7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid

  • Compound Description: This compound is a significant intermediate in the synthesis of various biologically active anticancer drugs. []
  • Relevance: Although both 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid and 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid share the presence of a carboxylic acid group and a fluorine atom in their structures, they belong to different classes of compounds. 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid belongs to the naphthyridine class while 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid belongs to the quinoline class. []

1-Cyclopropyl-7- [4-(2,6-dimethyl/ dimethoxypyrimidin-2-yl-diazenyl)-piperzin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinolone-3-carboxylic acid

  • Compound Description: This compound is a quinolone derivative designed as a potential antibacterial agent. The study explored the synthesis and antibacterial activity of this compound and its dione derivatives. []
  • Compound Description: Compound 1 is a potent quinolone antibacterial agent currently under clinical evaluation. The S-(+) enantiomer of Compound 1 exhibited significantly greater in vitro activity against both aerobic and anaerobic bacteria compared to the R-(-) enantiomer. It also showed improved in vivo activity in a Pseudomonas aeruginosa mouse protection model and possessed a more favorable solubility profile than the racemic mixture. []
  • Relevance: While both Compound 1 and 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid are categorized as quinolone carboxylic acids, Compound 1 features a naphthyridine ring system instead of the quinoline moiety found in the target compound. This structural distinction significantly influences their interaction with bacterial DNA gyrase and, consequently, their antibacterial activity. []

7-[(3aS,7aS)-3a-Aminohexahydropyrano[3,4-c]pyrrol-2(3H)-yl]-6-fluoro-1-[(1R,2S)-2- fluorocyclopropyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (DS21412020)

  • Compound Description: DS21412020 is a novel quinolone antibacterial agent designed to combat respiratory tract infections. Incorporating a trans-fused pyranose ring on its pyrrolidine moiety at the C-7 position, DS21412020 demonstrated potent in vitro activity against a range of respiratory pathogens, including drug-resistant strains. []

    7-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]- 1-(1,1-dimethylethyl)-6-fluro-1,4-dihydro-4-oxo-1,8-naphthyridine- 3-carboxylic acid (41)

    • Compound Description: This BMY 40062 analog, incorporating a methyl group at the 6-position of the diazabicyclo[2.2.1]heptane moiety, was designed to mitigate the pseudoallergic reactions associated with BMY 40062 while retaining its potent antibacterial activity. []
    • Compound Description: This is another BMY 40062 analog, modified with a cyclopropyl group at the N-1 position and a methyl group at the 6-position of the diazabicyclo[2.2.1]heptane moiety, aimed at reducing the pseudoallergic reactions associated with BMY 40062 while maintaining its antibacterial potency. []
    • Compound Description: Enoxacin is a potent broad-spectrum antibacterial agent belonging to the naphthyridine class. It exhibits significant in vitro and in vivo activity against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. [, ]
    • Compound Description: This compound is a pyridonecarboxylic acid derivative with a naphthyridine ring system. []
    • Relevance: This pyridonecarboxylic acid is structurally related to 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, but instead of the tetrahydroquinoline moiety, it contains a 1,8-naphthyridine ring system. The presence of fluorine and the carboxylic acid group in both compounds highlights their shared chemical class. []

    1-Vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro- 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

    • Compound Description: This compound is a pyridonecarboxylic acid with a naphthyridine core and a vinyl substituent at the N-1 position. It showed potent in vitro and in vivo antibacterial activity, surpassing enoxacin in efficacy. []
    • Compound Description: This compound, a pyridonecarboxylic acid derivative with a naphthyridine core, showed potent in vitro and in vivo antibacterial activity, exceeding that of enoxacin. []
    • Compound Description: Compound II is a newly synthesized fluoroquinolone derivative characterized by single-crystal X-ray diffraction and other spectroscopic techniques. This compound exhibited comparable or superior in vitro antibacterial activity against four bacterial strains compared to Clinafloxacin and Norfloxacin. []
    • Compound Description: T-3262, a pyridonecarboxylic acid derivative, demonstrates potent antibacterial activity. Metabolic studies in various animal models (mouse, rat, rabbit, dog, monkey) revealed its conversion to several metabolites, including N-acetylated (T-3262A), deamino-hydroxylated (T-3262B) forms, and their glucuronide conjugates. [, ]
    • Compound Description: This compound is an antibacterial agent, and its methanesulfonate salt demonstrates improved stability. []
    • Relevance: Although 7-([-([1α,5α,6α]]-6-AMINO-3-AZABICYCLO-[3,1,0]-HEX-3-YL)-6-FLUORO-1- -(2,4-DIFLUOROPHENYL)-1,4-DIHYDRO-4-OXO-1,8-NAPHTHYRIDINE-3- -CARBOXYLIC ACID METHANESULFONATE and 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid both possess a carboxylic acid group, they differ significantly in their core structures. 7-([-([1α,5α,6α]]-6-AMINO-3-AZABICYCLO-[3,1,0]-HEX-3-YL)-6-FLUORO-1- -(2,4-DIFLUOROPHENYL)-1,4-DIHYDRO-4-OXO-1,8-NAPHTHYRIDINE-3- -CARBOXYLIC ACID METHANESULFONATE is based on a naphthyridine scaffold, whereas the target compound features a tetrahydroquinoline moiety. []
    • Compound Description: These are prodrugs designed to combat pathogenic microorganisms, including resistant strains. []
    • Compound Description: This compound is a potent bacterial topoisomerase inhibitor, exhibiting significant activity against various bacterial strains, including ciprofloxacin-resistant Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus, and coagulase-negative staphylococci. []
    • Compound Description: This tricyclic quinolone antibacterial agent contains a chiral center at position 5. The S-isomer exhibited greater antibacterial activity compared to the R-isomer and the desmethyl analog. []
    • Relevance: While this compound and 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid are both quinolone carboxylic acids, their core structures differ. The former incorporates a benzo[ij]quinolizine system, while the latter possesses a tetrahydroquinoline moiety. []
    • Compound Description: This series of compounds were investigated for their antitumor activity. They exhibited moderate cytotoxic activity against several murine and human tumor cell lines. []
    • Relevance: Despite both 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids and 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid being carboxylic acids with a fluorine atom, they are classified into different categories. 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids belong to the naphthyridine family, whereas 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid belongs to the quinolone family. []

    trans-3-methoxy-4-methylaminopyrrolidinyl derivative (27l)

    • Compound Description: This compound demonstrated potent cytotoxic activity both in vitro and in vivo and had high water solubility. []
    • Relevance: While both 27l and 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid contain a carboxylic acid group, they have distinct core structures. 27l is a naphthyridine derivative, while the target compound features a tetrahydroquinoline moiety. This structural difference likely contributes to their differing pharmacological properties, with 27l exhibiting antitumor activity. []

    (S,S)-isomer of 27l (AG-7352, 3)

    • Compound Description: This compound exhibited potent cytotoxic activity against human tumor cell lines, even surpassing the potency of etoposide. []
    • Relevance: Although AG-7352 and 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid both belong to the carboxylic acid group, their core structures differ significantly. AG-7352 is a naphthyridine derivative, while the target compound is characterized by a tetrahydroquinoline moiety. This structural difference underscores their distinct pharmacological activities, with AG-7352 showing promising antitumor properties. []
    • Compound Description: This compound is a naphthyridine derivative designed as an antibacterial agent. The paper discusses the synthesis and properties of its methanesulfonate salt, particularly its various hydrates and their moisture content. []
    • Relevance: While both 7-(3-amino-methyl-4-methoxyimino-pyrrolidin-1-yl)-1-cyclopropyl-6-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid methanesulfonate and 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid are carboxylic acids, they differ in their core structures. The former features a naphthyridine ring system, while the latter has a tetrahydroquinoline moiety. []
    • Compound Description: These compounds are key intermediates in the synthesis of pyrido[2,3-f]quinoxaline-8-carboxylates, which exhibit moderate antibacterial activity against various bacterial species. []
    • Relevance: Both compounds 2 and 3 share the core quinoline structure and the 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety with the target compound, 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. The key difference is the presence of a cyclopropyl group at the N-1 position and amino groups at the C-7 and C-8 positions in compounds 2 and 3. []
    • Compound Description: These compounds, synthesized from ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (2) or its carboxylic acid counterpart (3), represent a series of pyrido[2,3-f]quinoxaline derivatives. Notably, compounds 5a-c, 5g, and 5h demonstrate moderate antibacterial activity against a range of bacterial species. []

    7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

    • Compound Description: This quinolone derivative, through a series of reactions including interaction with (S)-proline, (2S,4R)-4-hydroxyproline, and (5)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, leads to the formation of pyrido[2,3-f]quinoxaline-3-carboxylic acid derivatives with potent antitumor activity. []

    6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic acid

    • Compound Description: This compound served as a scaffold for synthesizing N-substituted derivatives exhibiting antibacterial activity. [, ]

    Properties

    CAS Number

    1154353-67-9

    Product Name

    7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

    IUPAC Name

    7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid

    Molecular Formula

    C10H8FNO3

    Molecular Weight

    209.17 g/mol

    InChI

    InChI=1S/C10H8FNO3/c11-7-4-8-5(1-2-9(13)12-8)3-6(7)10(14)15/h3-4H,1-2H2,(H,12,13)(H,14,15)

    InChI Key

    SAJMBBKTNYDWGD-UHFFFAOYSA-N

    SMILES

    C1CC(=O)NC2=CC(=C(C=C21)C(=O)O)F

    Canonical SMILES

    C1CC(=O)NC2=CC(=C(C=C21)C(=O)O)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.